3-Bromo-4-fluoronitrobenzene

Descripción general

Descripción

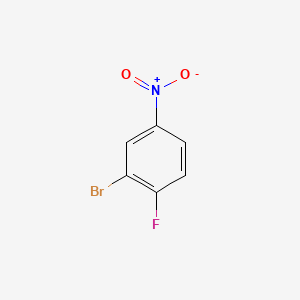

3-Bromo-4-fluoronitrobenzene is an organic compound with the molecular formula C6H3BrFNO2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and nitro groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4-fluoronitrobenzene typically involves a multi-step synthesis process. One common method includes the following steps:

Bromination: The addition of a bromine atom to the benzene ring.

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

For example, the nitration of bromobenzene can be achieved using nitric acid and sulfuric acid, followed by bromination using bromine in the presence of a catalyst. Finally, fluorination can be carried out using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

3-Bromo-4-fluoronitrobenzene undergoes nucleophilic aromatic substitution (NAS) with alkoxy groups under mild conditions. For example, sodium methoxide in methanol replaces the bromine atom with a methoxy group at 20–40°C within 0.8 hours, yielding 3-methoxy-4-fluoronitrobenzene . The reaction tolerates a range of temperatures without compromising efficiency, as demonstrated in industrial-scale syntheses.

This reaction exploits the electron-withdrawing nitro group, which activates the benzene ring toward NAS at the bromine position .

Sonogashira Coupling

The compound participates in palladium-catalyzed Sonogashira coupling with trimethylsilyl acetylene to form alkynylated derivatives. Optimized conditions use tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) and cuprous iodide (0.1 equiv) in the presence of triethylamine, achieving full conversion within 1–12 hours . The product, ((2-fluoro-5-nitrobenzene)acetylene)trimethylsilane, serves as a precursor to ethynyl-aniline derivatives after desilylation.

This method highlights the compatibility of the nitro group with transition-metal catalysis, enabling modular access to arylacetylene architectures .

Functional Group Compatibility and Stability

These reactions underscore this compound’s utility in constructing complex aromatic systems, with industrial protocols emphasizing efficiency and scalability. The data reflects methodologies validated for large-scale production, ensuring reproducibility in academic and industrial settings.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Bromo-4-fluoronitrobenzene is utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a crucial role in the production of:

- Anti-inflammatory Drugs : It is involved in synthesizing Celecoxib, a nonsteroidal anti-inflammatory drug used to treat conditions like arthritis.

- Antibiotics : The compound is also a precursor for various antibiotics that target bacterial infections.

Case Study: Synthesis of Celecoxib

The synthesis of Celecoxib from this compound involves several steps, including arylation reactions that introduce the necessary functional groups for biological activity. The efficiency of this synthesis is critical for the pharmaceutical industry due to the demand for effective anti-inflammatory medications.

Agrochemical Applications

In agrochemicals, this compound serves as an intermediate in the manufacture of various pesticides and herbicides. Key applications include:

- Herbicides : It is used to synthesize compounds that inhibit weed growth.

- Fungicides and Insecticides : The compound contributes to the development of agents that protect crops from fungal infections and insect infestations.

Case Study: Pyridaben Synthesis

Pyridaben, a broad-spectrum acaricide derived from this compound, demonstrates its effectiveness in controlling mite populations on crops. The synthesis involves multiple reaction steps where the intermediate facilitates the introduction of functional groups necessary for its pesticidal action.

Material Science Applications

This compound is also pivotal in the synthesis of advanced materials, including:

- Dyes and Pigments : It acts as a building block for creating various colorants used in industrial applications.

- Polymers : The compound can be incorporated into polymer matrices to enhance their properties.

Data Table: Applications Overview

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory drugs | Celecoxib |

| Antibiotics | Various | |

| Agrochemicals | Herbicides | Various |

| Fungicides and insecticides | Pyridaben | |

| Material Science | Dyes and pigments | Pigment Yellow 174 |

| Polymers | Various |

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-fluoronitrobenzene involves its reactivity towards electrophiles and nucleophiles. The presence of the nitro group makes the benzene ring electron-deficient, facilitating electrophilic aromatic substitution reactions. The bromine and fluorine atoms also influence the compound’s reactivity by affecting the electron density on the benzene ring .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but different positions of substituents.

4-Bromo-1-fluoro-2-nitrobenzene: Another isomer with different substituent positions.

Uniqueness

3-Bromo-4-fluoronitrobenzene is unique due to its specific arrangement of substituents, which influences its reactivity and applications. The combination of bromine, fluorine, and nitro groups provides distinct chemical properties that are valuable in various synthetic and research applications .

Actividad Biológica

3-Bromo-4-fluoronitrobenzene (CAS No. 701-45-1) is an organic compound with significant applications in chemical synthesis and biological research. Its molecular structure includes a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring. This compound is notable for its potential biological activities, which include interactions with various cellular pathways and possible toxicological effects.

- Molecular Formula : C₆H₃BrFNO₂

- Molecular Weight : 220.00 g/mol

- Solubility : Slightly soluble in water, affecting its distribution and biological activity in vivo .

This compound is known to participate in electrophilic aromatic substitution reactions, which are crucial for its reactivity in biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to changes in cell signaling and gene expression.

Cellular Effects

Research indicates that this compound can influence cellular processes significantly:

- Gene Expression Modulation : The compound may induce oxidative stress, affecting genes related to stress response and detoxification pathways.

- Cell Signaling Pathways : It can modulate pathways involved in cell growth and apoptosis, potentially leading to altered cellular metabolism.

Toxicological Studies

Toxicological evaluations have revealed critical insights into the effects of this compound on animal models:

- LD50 Values : Studies have reported median lethal doses (LD50) ranging from 2,248 mg/kg to 2,700 mg/kg when administered orally in rats. Symptoms observed at lethal doses included tremors, weight loss, and lethargy .

- Inhalation Studies : Acute inhalation studies indicated that exposure to high concentrations (≥14,000 mg/m³) resulted in severe physiological responses such as loss of righting reflex and significant body weight loss .

Study on Oxidative Stress Induction

A study focusing on the oxidative stress induced by this compound demonstrated that exposure led to increased levels of reactive oxygen species (ROS) in cultured cells. This oxidative stress was linked to activation of stress-responsive signaling pathways, which could have implications for cell survival and function.

Enzyme Interaction Studies

In biochemical assays, this compound has been utilized as a probe to study enzyme interactions. It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its utility in drug design and therapeutic applications .

Research Applications

The compound serves various roles across multiple fields:

Q & A

Q. What are the established laboratory synthesis routes for 3-Bromo-4-fluoronitrobenzene?

Basic Research Question

A common approach involves nitration of 3-bromo-4-fluorobenzene using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C). Alternatively, halogen exchange via diazotization of 4-fluoro-3-nitroaniline followed by Sandmeyer reaction with CuBr may be employed. Purity assessment (>97% by GC or HPLC) is critical, as side products like di-nitrated isomers can form .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Distinct aromatic proton splitting patterns (e.g., coupling constants for ortho-F and meta-Br) and nitro-group deshielding effects aid structural confirmation .

- IR Spectroscopy : NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br absorption (~560 cm⁻¹) are diagnostic .

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 220 (for C₆H₃BrFNO₂) and fragmentation patterns (e.g., loss of NO₂ or Br) validate composition .

Q. How do steric and electronic factors dictate the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The nitro group (meta-directing, deactivating) and bromine (ortho/para-directing) create competing electronic effects. In Suzuki-Miyaura couplings, the bromine is typically replaced by aryl/heteroaryl groups, but the nitro group’s electron-withdrawing nature slows oxidative addition. Computational studies (DFT) suggest that Pd(0) preferentially coordinates to the bromine site due to lower steric hindrance compared to the nitro-adjacent position .

Q. How can researchers resolve contradictory spectral data for derivatives of this compound?

Advanced Research Question

Contradictions in NMR (e.g., overlapping peaks) may arise from diastereomerism or paramagnetic impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign proton-carbon correlations .

- Variable Temperature NMR : Suppress signal broadening caused by slow rotation of nitro groups .

- X-ray Crystallography : Definitive structural assignment via unit-cell parameters and intermolecular interactions .

Q. What safety protocols are essential when handling this compound?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles (splash-resistant face shield if scaling up) .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors; local exhaust for dust control .

- Spill Management : Absorb with inert material (vermiculite), neutralize with 10% NaOH, and dispose as halogenated waste .

Propiedades

IUPAC Name |

2-bromo-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWMTDSAMOCUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220375 | |

| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-45-1 | |

| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.